molecular formula C12H7ClF3NOS B1608824 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride CAS No. 477291-09-1

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride

Cat. No.: B1608824
CAS No.: 477291-09-1
M. Wt: 305.7 g/mol
InChI Key: WVMYXWKDDPTUEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as trifluoromethylpyridine (TFMP) derivatives, generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Applications in Photoaffinity Labeling

A derivative closely related to 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride has been synthesized for photoaffinity labeling. This compound exhibits acid stability and has been used to label enzymes, undergoing photolysis with minimal rearrangement, a feature desirable for precise molecular targeting in biochemical studies (Chowdhry, Vaughan, & Westheimer, 1976).

Anticancer Activity

Another study focused on synthesizing novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety. These compounds, including those similar to this compound, showed potent anticancer activity, highlighting their importance in developing new therapeutic agents (Gomha et al., 2017).

Organic Synthesis Catalysis

Trityl chloride, a compound related to the chemical family of this compound, has been used as a catalyst for synthesizing various organic compounds. This showcases the potential utility of such chemicals in facilitating organic reactions under mild conditions, leading to efficient and high-yield syntheses (Zare et al., 2014).

Material Science and Chemistry

Research into the synthesis and applications of mixed crystals containing derivatives like this compound has contributed to the development of photochromic materials. These materials change color upon exposure to light, offering applications in optical storage, smart windows, and sensors (Takami, Kuroki, & Irie, 2007).

Analytical Chemistry Applications

Additionally, compounds within the same chemical family have been used in analytical chemistry for quality control purposes. Methods developed for the quantitative determination of similar compounds facilitate their qualitative estimation at various stages of industrial synthesis, demonstrating their role in ensuring the purity and consistency of pharmaceutical products (Vtorov, Ostashevich, Panina, & Mezentsev, 1985).

Mechanism of Action

Target of Action

It is a metabolite of gw 501516 , which is known to act as a peroxisome proliferator-activated receptor (PPAR) agonist .

Mode of Action

As a metabolite of GW 501516, this compound may share similar interactions with its targets. PPAR agonists bind to PPARs, a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. These genes are involved in various biological processes such as lipid metabolism, cell proliferation, and inflammation .

Biochemical Pathways

As a ppar agonist, it may influence pathways related to lipid metabolism, glucose homeostasis, and inflammation .

Result of Action

As a ppar agonist, it may have effects on lipid metabolism, glucose homeostasis, and inflammation .

Properties

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NOS/c1-6-9(10(13)18)19-11(17-6)7-2-4-8(5-3-7)12(14,15)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMYXWKDDPTUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383275
Record name 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477291-09-1
Record name 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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